(+)-1-(9-Fluorenyl)ethyl chloroformate
Overview
Description
“(+)-1-(9-Fluorenyl)ethyl chloroformate” is a highly fluorescent compound . It is commonly used as a chiral derivatizing agent for the separation of racemates prior to reversed-phase HPLC analysis .
Molecular Structure Analysis
The molecular formula of “(+)-1-(9-Fluorenyl)ethyl chloroformate” is C16H13ClO2 . The molecular weight is 272.73 g/mol . The InChI string and the Canonical SMILES areInChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3
and CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl
respectively . Physical And Chemical Properties Analysis
The compound is a liquid with a density of 0.79 g/mL at 25 °C . It has a refractive index of n20/D 1.3602 . The vapor density is 2 (vs air) and the vapor pressure is 180 mmHg at 20 °C .Scientific Research Applications
Enantioselective Discrimination of Amino Acids
This compound is used in the development of an ultra-high sensitivity sensor for the enantiomer discrimination of various amino acid enantiomers based on charge transfer (CT)-induced SERS spectroscopy . The introduced TiO2 in this sensor improves the CT behavior and discrimination efficiency .
Chiral Derivatization-Enabled Discrimination
It is used in chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . This method has the advantages of high speed and sensitivity .
Copper(I) Catalysed Reactions
Copper(I) complexes featuring N-heterocyclic carbenes (NHCs) in which the nitrogen atoms are substituted by a 9-ethyl-9-fluorenyl group (EF) have been synthesised and tested in the hydrosylilation of functionalized and/or sterically demanding ketones and aldehydes .
Safety and Hazards
The compound is classified as dangerous with hazard statements H225 - H318 - H336 . This means it is highly flammable, causes serious eye damage, and may cause drowsiness or dizziness . Safety measures include avoiding ignition sources, wearing protective gloves/eye protection, and ensuring good ventilation .
Mechanism of Action
Target of Action
The primary targets of (+)-1-(9-Fluorenyl)ethyl chloroformate are chiral amino acids (AAs) . These AAs play a crucial role in living organisms and have been recognized for their importance since the discovery of endogenous D-AAs as potential biomarkers in several metabolic disorders .
Mode of Action
The compound interacts with its targets through a process known as chiral derivatization . This process enables the discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry . The compound is used to derivatize the amino acids, altering their chemical structure and making them easier to separate and analyze .
Biochemical Pathways
The biochemical pathways affected by (+)-1-(9-Fluorenyl)ethyl chloroformate involve the metabolism of amino acids . The compound’s action can influence the physiological activities and neurological disorders associated with these amino acids . For example, D-Ser, generated from the racemization of L-serine in mammal brains, is a coagonist of the N-methyl-D-aspartate (NMDA) receptors .
Pharmacokinetics
Similar compounds, such as chloroformates, are known to decompose slowly in water to form water-insoluble compounds . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the compound’s action is the separation of chiral amino acids , which can then be detected and distinguished . This separation ability in complex biological samples has been demonstrated in matrix-assisted laser desorption/ionization (MALDI) TIMS mass spectrometry imaging (MSI) by directly depositing 19 pairs of chiral AAs on a tissue slide following on-tissue derivatization .
Action Environment
The action of (+)-1-(9-Fluorenyl)ethyl chloroformate can be influenced by environmental factors. For instance, the presence of water can cause the compound to hydrolyze . This reaction could potentially affect the compound’s action, efficacy, and stability.
properties
IUPAC Name |
1-(9H-fluoren-9-yl)ethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00910337 | |
Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-1-(9-Fluorenyl)ethyl chloroformate | |
CAS RN |
107474-79-3, 154479-90-0 | |
Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(9-Fluorenyl)ethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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